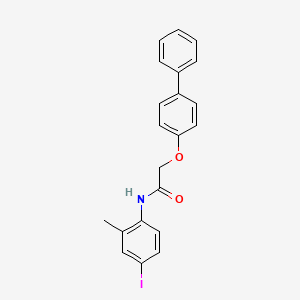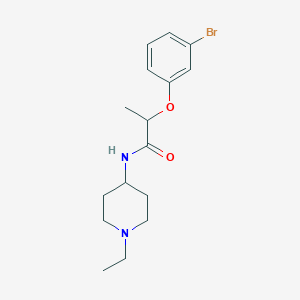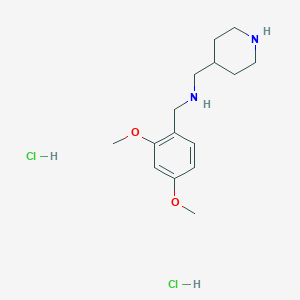
2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide
Vue d'ensemble
Description
2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide, also known as Compound 29, is a novel small molecule that has gained attention in scientific research due to its potential applications in the field of cancer therapy. This compound has been synthesized using a unique method and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide 29 is not fully understood. However, it is believed that this compound targets the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. This compound 29 inhibits the activity of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 29 has been shown to have minimal toxicity in normal cells and tissues. This compound does not affect the viability of non-cancerous cells, indicating its specificity towards cancer cells. Additionally, this compound 29 has been found to induce autophagy in cancer cells, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide 29 is its high potency in inhibiting cancer cell growth. This compound has shown efficacy in preclinical studies, making it a promising candidate for further development. However, one limitation of this compound 29 is its poor solubility in aqueous solutions, which may pose challenges in drug formulation and delivery.
Orientations Futures
There are several future directions for research on 2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide 29. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound 29, which may provide insights into its potential applications in cancer therapy. Additionally, further studies are needed to evaluate the efficacy of this compound 29 in combination with other anticancer agents.
Applications De Recherche Scientifique
2-(4-biphenylyloxy)-N-(4-iodo-2-methylphenyl)acetamide 29 has been extensively studied for its potential anticancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the efficacy of this compound 29 in reducing tumor growth in mouse models of breast cancer.
Propriétés
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-(4-phenylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18INO2/c1-15-13-18(22)9-12-20(15)23-21(24)14-25-19-10-7-17(8-11-19)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFSMVNTAXBJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(4-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4685693.png)
![N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4685698.png)

![4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4685715.png)
![N-benzyl-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4685720.png)

![methyl 5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4685739.png)
![3-[(4-tert-butylbenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4685753.png)
![3-bromo-N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4685759.png)
![3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4685780.png)



![N-ethyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4685802.png)